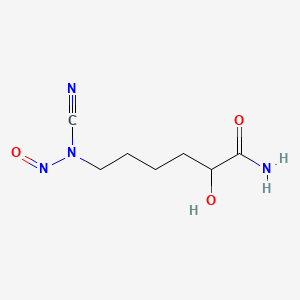![molecular formula C18H8O5 B13745215 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione CAS No. 1021499-85-3](/img/structure/B13745215.png)
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method yields the final product in good yields (up to 94% over two steps) .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. Most of the synthesis is carried out in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione has several scientific research applications, including:
Chemistry: Used as a model compound in studying Diels–Alder reactions and other organic transformations.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, although it is not intended for diagnostic or therapeutic use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromenes: These compounds share a similar chromene core structure and are synthesized through similar synthetic routes.
2H/4H-Chromenes: These compounds are versatile and biologically attractive scaffolds used in various chemical and biological studies.
Uniqueness
6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione is unique due to its specific structure and the regioselective synthesis method used to produce it. Its applications in proteomics research and potential therapeutic properties also distinguish it from other similar compounds.
Properties
CAS No. |
1021499-85-3 |
|---|---|
Molecular Formula |
C18H8O5 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
8-hydroxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,12,14,16(20)-octaene-10,17-dione |
InChI |
InChI=1S/C18H8O5/c19-15-8-4-1-2-5-9(8)16-13-12-10(17(20)23-16)6-3-7-11(12)22-18(21)14(13)15/h1-7,19H |
InChI Key |
PHGKGINKUYUOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=C2OC(=O)C5=C4C(=CC=C5)OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)






![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)


